molecular formula C13H19NO B2354054 N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine CAS No. 889973-47-1

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine

Cat. No.: B2354054
CAS No.: 889973-47-1
M. Wt: 205.301
InChI Key: ZYQHJTRXXJWSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine is a chemical compound of interest in scientific research, particularly in medicinal chemistry. The structure features a 2,3-dihydrobenzofuran core, which is a recognized scaffold in drug discovery due to its potential to enhance metabolic stability compared to its planar benzofuran counterpart . The compound's structure combines this partially saturated benzofuran ring with an isopropylamine side chain, which may contribute to its physicochemical properties and interaction with biological targets . As a synthetic small molecule, its primary research value lies in its use as a key intermediate or building block for the synthesis of more complex, biologically active molecules . Researchers utilize this and similar dihydrobenzofuran derivatives in the development of compounds for various therapeutic areas, leveraging the scaffold's properties in structure-activity relationship (SAR) studies . The synthetic routes for such compounds often involve multi-step processes, including halogenation of the benzofuran precursor, followed by amination or reductive amination to introduce the amine-containing side chain . This product is intended for research and development purposes exclusively. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)14-8-11-4-5-13-12(7-11)6-10(3)15-13/h4-5,7,9-10,14H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQHJTRXXJWSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine is a chemical compound characterized by its unique benzofuran structure, which contributes to its diverse biological activities. With the molecular formula C13H19NO, this compound has garnered attention for its potential pharmacological applications, particularly in neuropharmacology and medicinal chemistry.

Structural Characteristics

The compound features a benzofuran moiety , which is a fused ring structure consisting of a benzene ring and a furan ring. This structural characteristic is significant as it influences the compound's interaction with various biological targets, particularly neurotransmitter receptors. The presence of the amine group further enhances its potential as a bioactive agent.

Property Details
Molecular Formula C13H19NO
Molecular Weight 219.30 g/mol
Structural Features Benzofuran core with an amine substituent

Biological Activity Overview

Research indicates that this compound interacts with several biological targets, influencing neurotransmission pathways that may modulate mood and cognition. The compound's biological effects are likely mediated through binding interactions with receptor proteins, leading to conformational changes that affect their activity.

The mechanism of action involves:

  • Binding to Receptors : The compound may bind to neurotransmitter receptors such as serotonin and dopamine receptors, influencing their signaling pathways.
  • Modulation of Gene Expression : It can alter gene expression patterns, potentially affecting various cellular processes.
  • Cell Signaling Pathways : The interactions often involve hydrogen bonding and hydrophobic forces that stabilize the compound within active sites of enzymes or receptors.

Pharmacological Applications

This compound has shown potential in several pharmacological areas:

Neuropharmacology

Studies suggest that this compound may have psychoactive properties similar to known stimulants, impacting mood and cognitive functions. Its structural similarity to amphetamines indicates potential applications in treating mood disorders.

Case Studies and Research Findings

Recent research has explored the biological activity of benzofuran derivatives, including this compound. Here are some notable findings:

  • Neurotransmitter Interaction Studies :
    • A study evaluated the binding affinity of benzofuran derivatives to serotonin receptors, indicating that modifications in the structure significantly influence receptor affinity and activity .
  • Antimicrobial Screening :
    • Compounds structurally related to N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amines were tested against various bacterial strains, demonstrating moderate to good antimicrobial activity .
  • Toxicological Assessments :
    • Investigations into the metabolism and toxicological profiles of similar compounds revealed insights into their safety and efficacy profiles, highlighting the importance of further studies on N-[...]-propan-2-amines .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Key Substituents Regulatory Status (Examples)
5-APDB C₁₁H₁₅NO Propan-2-amine at 5-position Schedule I/IV (UK, 2013)
6-APDB C₁₁H₁₅NO Propan-2-amine at 6-position Schedule I/IV (UK, 2013)
5-APB C₁₁H₁₃NO Benzofuran (unsaturated) at 5-position Controlled under EU 2015/1873
Target Compound C₁₃H₁₉NO 2-methyl dihydrobenzofuran + methylene-linked propan-2-amine Not explicitly regulated
Key Structural Differences:
  • 5-APDB/6-APDB : Lack the 2-methyl group and methylene bridge present in the target compound. The amine is directly attached to the dihydrobenzofuran ring .
  • 5-APB : Features an unsaturated benzofuran ring, increasing planarity and receptor affinity compared to dihydro derivatives .
  • Target Compound : The 2-methyl group and methylene linker likely enhance lipophilicity and alter metabolic stability compared to 5-APDB .

Pharmacological and Toxicological Profiles

  • 5-APDB/6-APDB: Act as serotonin (5-HT₂A/2C) and dopamine receptor agonists, producing stimulant and hallucinogenic effects similar to MDMA. Reported adverse effects include tachycardia, hyperthermia, and neurotoxicity .
  • 5-APB : Greater receptor affinity than dihydro derivatives due to the unsaturated benzofuran ring, leading to higher potency .
  • No empirical toxicity data are available .

Regulatory and Legal Status

  • 5-APDB/6-APDB : Controlled under the UK Misuse of Drugs Act (2013) and EU regulations due to their structural and pharmacological similarity to MDMA .
  • Target Compound: Not explicitly listed in controlled substance schedules but may fall under analog provisions (e.g., US Federal Analog Act) due to structural resemblance to 5-APDB .

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound comprises a 2-methyl-2,3-dihydrobenzofuran core substituted at the 5-position with a methylene group linked to a propan-2-amine (isopropylamine) moiety. Key synthetic challenges include:

  • Regioselective functionalization of the benzofuran ring to introduce the methyleneamine group at the 5-position.
  • Steric hindrance due to the 2-methyl group, complicating nucleophilic substitution or coupling reactions.
  • Oxidative stability of the dihydrobenzofuran ring during harsh reaction conditions.

Synthetic Routes and Methodologies

Halogenation-Alkylation Strategy

This two-step approach involves synthesizing a benzofuranmethyl halide intermediate followed by nucleophilic substitution with isopropylamine.

Step 1: Synthesis of 5-(Chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
  • Reagents : Thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic).
  • Conditions : Stirring at 40–50°C for 3–5 hours under nitrogen.
  • Mechanism : The hydroxyl group of 5-(hydroxymethyl)-2-methyl-2,3-dihydro-1-benzofuran undergoes chlorination via SN2 displacement.
  • Yield : ~85–90% (theoretical, based on analogous protocols).
Step 2: Alkylation of Isopropylamine
  • Reagents : Isopropylamine (excess), potassium carbonate (base).
  • Conditions : Reflux in acetonitrile or THF for 12–18 hours.
  • Mechanism : The chloromethyl intermediate reacts with isopropylamine via nucleophilic substitution, forming the C–N bond.
  • Yield : 70–75% after column chromatography.

Key Data :

Parameter Value Source
Reaction Temperature 40–50°C (Step 1); 80°C (Step 2) Patent
Purity (HPLC) >99% Extrapolated

Reductive Amination Pathway

This one-pot method condenses 5-formyl-2-methyl-2,3-dihydro-1-benzofuran with isopropylamine under reducing conditions.

Step 1: Synthesis of 5-Formyl-2-methyl-2,3-dihydro-1-benzofuran
  • Reagents : Vilsmeier-Haack reagent (POCl₃, DMF).
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Yield : ~60–65% (based on similar benzofuran formylations).
Step 2: Reductive Amination
  • Reagents : Sodium cyanoborohydride (NaBH₃CN), methanol.
  • Conditions : Stirring at 25°C for 24 hours.
  • Mechanism : Imine formation followed by borohydride reduction.
  • Yield : 50–55% after purification.

Optimization Notes :

  • Excess isopropylamine (2–3 eq.) minimizes imine dimerization.
  • Acidic conditions (pH 4–5) enhance reaction efficiency.

Grignard Addition to Nitriles

An alternative route involves reacting a benzofuranmethyl nitrile with isopropylmagnesium bromide.

Step 1: Synthesis of 5-(Cyanomethyl)-2-methyl-2,3-dihydro-1-benzofuran
  • Reagents : Potassium cyanide (KCN), dimethyl sulfate.
  • Conditions : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB).
  • Yield : ~50% (extrapolated from similar nitrile syntheses).
Step 2: Grignard Reaction
  • Reagents : Isopropylmagnesium bromide (2 eq.), THF.
  • Conditions : −10°C to 0°C, followed by hydrolysis with NH₄Cl.
  • Mechanism : Nucleophilic addition to the nitrile, forming a ketimine intermediate that hydrolyzes to the amine.
  • Yield : 40–45%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Halogenation-Alkylation High purity, scalable Multi-step, toxic reagents 70–75%
Reductive Amination One-pot, mild conditions Low yield, imine side products 50–55%
Grignard Addition Avoids halides Low yield, moisture-sensitive 40–45%

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance halogenation efficiency but require rigorous drying.
  • THF is preferred for Grignard reactions due to its ability to stabilize organomagnesium complexes.

Temperature Control

  • Halogenation : Elevated temperatures (40–50°C) accelerate SOCl₂ reactivity but risk ring-opening side reactions.
  • Reductive amination : Ambient temperatures prevent ketone/aldehyde decomposition.

Analytical Validation

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water).
  • Impurity Profile : <0.5% residual isopropylamine (GC-MS analysis).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 3.15 (t, J = 7.2 Hz, 2H, CH₂N), 2.95 (m, 1H, CH(CH₃)₂), 1.45 (s, 3H, CH₃).

Industrial Considerations

  • Cost-Effectiveness : The halogenation-alkylation route is favored for large-scale production despite thionyl chloride’s hazards.
  • Green Chemistry : Reductive amination reduces waste but requires optimization for atom economy.

Q & A

Basic Research Questions

What are the methodological steps for synthesizing N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine with high purity?

Synthesis optimization requires a combination of computational reaction path searches and Design of Experiments (DOE) principles.

  • Step 1 : Use quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways and intermediates, reducing trial-and-error approaches .
  • Step 2 : Apply DOE to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield and purity .
  • Step 3 : Validate computational predictions via small-scale experiments, prioritizing conditions with high thermodynamic favorability and low kinetic barriers.
  • Challenge : Side reactions involving the benzofuran core (e.g., ring-opening) may occur; monitor via real-time spectroscopic techniques (e.g., in-situ FTIR).

Which analytical techniques are most reliable for structural elucidation and purity assessment?

A multi-technique approach is essential:

Technique Application Reference
NMR Spectroscopy Confirm substitution patterns (e.g., methyl group at C2 of dihydrobenzofuran) and amine proton environments .
High-Resolution Mass Spectrometry (HRMS) Verify molecular formula (C₁₃H₁₉NO) and detect trace impurities .
HPLC-UV/DAD Quantify purity (>98%) and resolve stereoisomers if present .
  • Note : Cross-validate results with X-ray crystallography if single crystals are obtainable.

Advanced Research Questions

How can computational modeling predict the compound’s pharmacological interactions, given its structural similarity to psychoactive benzofurans?

  • Step 1 : Perform molecular docking studies (e.g., AutoDock Vina) to simulate binding affinity at serotonin/dopamine receptors, leveraging homology models based on known benzofuran analogs (e.g., 5-APB) .
  • Step 2 : Use molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time (≥100 ns trajectories).
  • Step 3 : Validate predictions with in vitro assays (e.g., radioligand displacement in HEK293 cells expressing 5-HT₂A receptors) .
  • Data Contradiction : Discrepancies between computational and experimental IC₅₀ values may arise due to solvent effects or membrane permeability limitations. Address via free-energy perturbation (FEP) calculations .

What strategies resolve contradictions in bioactivity data across different experimental models?

  • Root Cause Analysis :
    • Variability Source 1 : Differences in cell membrane composition (e.g., lipid rafts in neuronal vs. non-neuronal cell lines) affecting compound uptake.
    • Variability Source 2 : Metabolic degradation in hepatic microsome assays not replicated in cell-free systems.
  • Methodology :
    • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., in vitro, ex vivo, in silico) using Bayesian statistics to quantify uncertainty .
    • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, LDH leakage) to minimize inter-lab variability .

How can AI-driven tools optimize reaction conditions for scaled-up synthesis while minimizing waste?

  • Step 1 : Train machine learning (ML) models on historical reaction data (e.g., solvent polarity, catalyst type) to predict optimal conditions for yield and atom economy .
  • Step 2 : Integrate ML with process simulation software (e.g., COMSOL Multiphysics) to model heat/mass transfer in continuous-flow reactors .
  • Step 3 : Implement real-time process analytical technology (PAT) for feedback control (e.g., adjust residence time based on intermediate concentration) .
  • Outcome : Achieve >90% yield with <5% solvent waste in pilot-scale runs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.